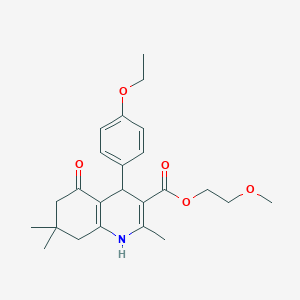![molecular formula C21H18FNO B5039549 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone, also known as BFAP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of compounds known as aryl ketones and has been found to exhibit a range of interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of certain enzymes, such as COX-2 and iNOS, that are involved in the development of inflammation. Additionally, 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, its anticancer properties make it a potential candidate for the development of new cancer therapies. However, one of the main limitations of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several potential future directions for research on 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone. One area of interest is the development of new drugs that are based on 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone and that can be used to treat a range of diseases, including pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone and to identify additional targets for drug development. Finally, there is a need for further research to optimize the synthesis and purification of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone, in order to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone involves the reaction of 4-biphenylcarboxaldehyde with 3-fluoroaniline in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to isolate the pure compound.
Applications De Recherche Scientifique
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been studied extensively for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-(3-fluoroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVUNDQPHTGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoroanilino)-1-(4-phenylphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

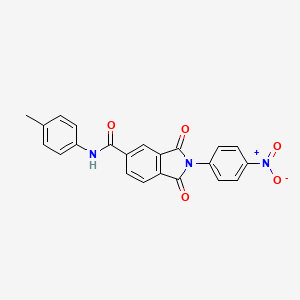
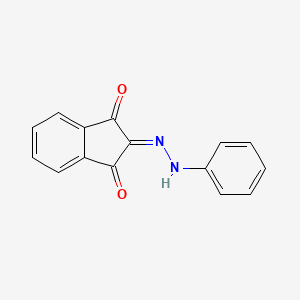
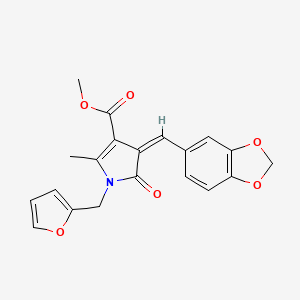
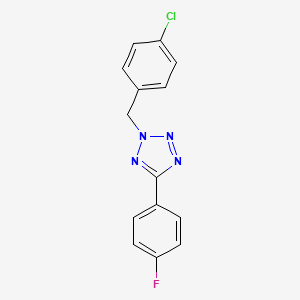

![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)
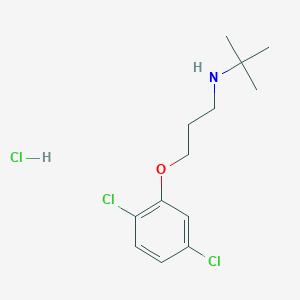
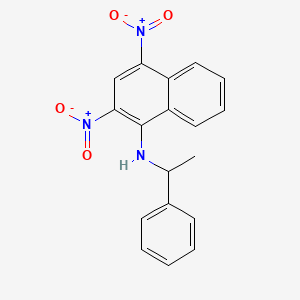
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)
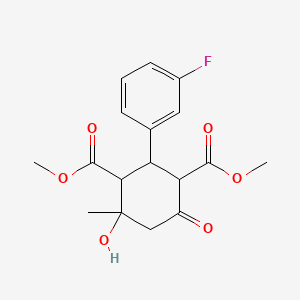
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
